molecular formula C4H6Br2O2 B12753673 (Z)-2,3-Dibromo-2-butene-1,4-diol CAS No. 111513-62-3

(Z)-2,3-Dibromo-2-butene-1,4-diol

Cat. No.: B12753673
CAS No.: 111513-62-3
M. Wt: 245.90 g/mol
InChI Key: MELXIJRBKWTTJH-ARJAWSKDSA-N
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Description

(Z)-2,3-Dibromo-2-butene-1,4-diol: is an organic compound characterized by the presence of two bromine atoms and two hydroxyl groups attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,3-Dibromo-2-butene-1,4-diol typically involves the bromination of butene derivatives. One common method is the addition of bromine to 2-butene-1,4-diol under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-2,3-Dibromo-2-butene-1,4-diol can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form butene derivatives with fewer bromine atoms.

    Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products:

    Oxidation: Formation of dibromo ketones or aldehydes.

    Reduction: Formation of butene derivatives with hydroxyl groups.

    Substitution: Formation of substituted butene derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (Z)-2,3-Dibromo-2-butene-1,4-diol serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceutical Research: It is investigated for its potential use in drug development and as a precursor for bioactive compounds.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism by which (Z)-2,3-Dibromo-2-butene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses and modulation of metabolic processes.

Comparison with Similar Compounds

    (E)-2,3-Dibromo-2-butene-1,4-diol: The (E)-isomer of the compound with different spatial arrangement of bromine atoms.

    2,3-Dibromo-1,4-butanediol: A similar compound with a saturated butane backbone.

    2,3-Dichloro-2-butene-1,4-diol: A compound with chlorine atoms instead of bromine.

Uniqueness:

    Structural Features: The (Z)-isomer’s unique spatial arrangement of bromine atoms and hydroxyl groups distinguishes it from other isomers and similar compounds.

    Reactivity: The presence of bromine atoms enhances the compound’s reactivity in substitution and oxidation reactions compared to its chlorinated analogs.

By understanding the properties and applications of (Z)-2,3-Dibromo-2-butene-1,4-diol, researchers can explore its potential in various scientific and industrial fields.

Properties

CAS No.

111513-62-3

Molecular Formula

C4H6Br2O2

Molecular Weight

245.90 g/mol

IUPAC Name

(Z)-2,3-dibromobut-2-ene-1,4-diol

InChI

InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3-

InChI Key

MELXIJRBKWTTJH-ARJAWSKDSA-N

Isomeric SMILES

C(/C(=C(\CO)/Br)/Br)O

Canonical SMILES

C(C(=C(CO)Br)Br)O

Origin of Product

United States

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